molecular formula C7H10N2O2 B14608791 Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide CAS No. 58530-73-7

Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide

Cat. No.: B14608791
CAS No.: 58530-73-7
M. Wt: 154.17 g/mol
InChI Key: RKROEUQWSQHEIC-UHFFFAOYSA-N
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Description

Significance of Heterocyclic N-Oxides in Synthetic Chemistry

Heterocyclic N-oxides are a class of compounds characterized by a nitrogen atom within a heterocyclic ring that is covalently bonded to an oxygen atom. This N-O bond is dipolar, which significantly alters the electronic properties of the parent heterocycle, making N-oxides exceptionally versatile intermediates in organic synthesis. nih.govresearchgate.net The N-oxide functionality can increase the water solubility of a molecule and decrease its membrane permeability. researchgate.net

The synthetic utility of heterocyclic N-oxides stems from several key features:

Activation of the Heterocyclic Ring: The N-oxide group modifies the electron distribution in the aromatic ring. It enhances the electrophilicity of the carbon atoms at the positions ortho (C2) and para (C4) to the N-oxide, making them susceptible to nucleophilic attack. researchgate.netscripps.edu

Directing Group for C-H Functionalization: The N-oxide group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the regioselective introduction of functional groups at positions adjacent to the nitrogen atom. acs.org

Oxygen Atom Transfer: N-oxides can serve as mild and selective oxygen-transfer agents in various oxidative transformations, often in the presence of metal catalysts. thieme-connect.de

Precursors to Substituted Heterocycles: Through reactions like deoxygenation, rearrangement, and substitution, N-oxides provide access to a wide array of functionalized heterocycles that are often difficult to synthesize directly. scripps.edugoogle.com

These properties have established heterocyclic N-oxides as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. thieme-connect.de

Overview of Pyrimidine (B1678525) N-Oxides in Contemporary Organic Research

Within the broader class of heterocyclic N-oxides, pyrimidine N-oxides are of significant interest. The pyrimidine core is a fundamental component of nucleobases (cytosine, thymine, uracil) and is present in many biologically active compounds. thieme-connect.deresearchgate.net The N-oxidation of the pyrimidine ring further expands its synthetic potential.

Research into pyrimidine N-oxides has highlighted their utility in several key transformations:

Synthesis and Regioselectivity: The direct oxidation of pyrimidines, typically with peracids, is the most common synthetic route. cdnsciencepub.comacs.org In unsymmetrically substituted pyrimidines, the site of N-oxidation is influenced by the electronic effects of the substituents. Strong electron-donating groups generally direct oxidation to the para-nitrogen, while weaker activating groups like methyl tend to be ortho-directing. cdnsciencepub.com

The Boekelheide Rearrangement: This reaction is a characteristic transformation of N-oxides bearing an adjacent methyl group. nih.govwikipedia.org Treatment with acetic or trifluoroacetic anhydride (B1165640) converts the methyl group into an acetoxymethyl or hydroxymethyl group, respectively, providing a valuable method for functionalizing the pyrimidine core. thieme-connect.dewikipedia.org Recent studies have investigated the mechanism of this rearrangement, suggesting the involvement of radical intermediates. nih.govresearchgate.net

Cross-Coupling Reactions: Pyrimidine N-oxides are competent substrates in palladium-catalyzed cross-coupling reactions. They can undergo direct C-H arylation, providing an efficient route to biaryl compounds without the need for pre-halogenation of the pyrimidine ring. google.comrsc.org

Research Scope: Focusing on Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide

The primary focus of this article is the specific compound This compound . Despite the rich chemistry of pyrimidine N-oxides, a detailed survey of scientific literature reveals that this particular molecule is not extensively documented. Specific experimental data, such as comprehensive spectroscopic analyses or detailed reaction yields, are scarce in publicly accessible research.

Therefore, this article will proceed by discussing the predicted chemical properties and reactivity of this compound. This discussion is based on the established and well-documented chemistry of closely related 4,6-disubstituted pyrimidine N-oxides. The principles governing the synthesis and reactions of analogous compounds, such as those with methoxy (B1213986) or other activating groups, provide a strong foundation for understanding the likely chemical behavior of the target compound.

Predicted Chemical Profile and Reactivity

Based on the general principles of pyrimidine N-oxide chemistry, a profile for this compound can be constructed.

Chemical and Physical Properties

The expected properties of the compound are summarized in the table below. These are estimated values based on its structure and data from analogous compounds, as direct experimental values are not widely reported.

PropertyPredicted Value / Description
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to have moderate solubility in polar organic solvents.
Structure A pyrimidine ring with an ethoxy group at C4, a methyl group at C6, and an N-oxide at the N1 position.

This data is interactive. Click on headers to sort.

Synthesis

The most probable synthetic route to this compound is the direct N-oxidation of its parent heterocycle, 4-ethoxy-6-methylpyrimidine (B1589908). This transformation is typically achieved using a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid, in a suitable solvent like acetonitrile (B52724). cdnsciencepub.com

Regioselectivity: In the N-oxidation of 4-methyl-6-substituted pyrimidines, the reaction occurs exclusively at the N1 position. cdnsciencepub.com The nitrogen atom that is ortho to the methyl group and para to the ethoxy group is oxidized. The ethoxy group is a strong electron-donating group, which activates the para nitrogen (N1) towards electrophilic attack by the oxidant, while the methyl group provides a lesser ortho-activating effect that reinforces this preference.

Expected Reactivity and Transformations

The presence of the N-oxide, ethoxy, and methyl groups imparts a specific reactivity pattern to the molecule.

Reactivity at the C-2 Position: The N-oxide group strongly activates the C2 position (located between the two ring nitrogens) toward nucleophilic attack. This is a general feature of pyrimidine N-oxides.

Nucleophilic and Electrophilic Substitution: The electron-rich nature of the ring, enhanced by the ethoxy group, combined with the activating effect of the N-oxide, makes the molecule a candidate for various substitution reactions.

The Boekelheide Rearrangement: Having a methyl group at the C6 position (ortho to the N1-oxide), this compound is an ideal substrate for the Boekelheide rearrangement. wikipedia.org Treatment with acetic anhydride would be expected to yield 4-ethoxy-6-(acetoxymethyl)pyrimidine. Using a stronger acylating agent like trifluoroacetic anhydride could lead directly to the corresponding 4-ethoxy-6-(hydroxymethyl)pyrimidine after hydrolysis. thieme-connect.de This reaction provides a key pathway for side-chain functionalization.

Palladium-Catalyzed Cross-Coupling: The N-oxide group can direct C-H activation, making the compound a potential substrate for palladium-catalyzed cross-coupling reactions. This would allow for the direct formation of C-C bonds at the C2 position with various coupling partners, such as aryl halides or five-membered heterocycles, providing a modern and efficient route to more complex molecules. acs.orggoogle.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58530-73-7

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-ethoxy-6-methyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C7H10N2O2/c1-3-11-7-4-6(2)9(10)5-8-7/h4-5H,3H2,1-2H3

InChI Key

RKROEUQWSQHEIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=[N+](C(=C1)C)[O-]

Origin of Product

United States

Synthetic Methodologies for Pyrimidine N Oxides

Classical Oxidation Strategies for Azine N-Oxides

The direct N-oxidation of the pyrimidine (B1678525) ring is a common and established method for the synthesis of pyrimidine N-oxides. This approach involves the treatment of a pyrimidine derivative with a suitable oxidizing agent.

Peracid-Mediated N-Oxidation (e.g., m-CPBA, H₂O₂/AcOH)

Peracids are widely employed reagents for the N-oxidation of azines, including pyrimidines. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid (H₂O₂/AcOH) are effective for this transformation. The reaction proceeds via the electrophilic attack of the peracid's oxygen atom on the lone pair of electrons of the pyrimidine nitrogen.

The choice of peracid and reaction conditions can influence the yield and selectivity of the N-oxidation. For instance, the N-oxidation of various monosubstituted pyrimidines and methylpyrimidines has been accomplished using different peracids, with peracetic acid often providing higher yields of the desired N-oxides compared to m-CPBA. thieme-connect.de However, pyrimidines are generally more susceptible to side reactions like decomposition and ring opening compared to other diazines. thieme-connect.de The regioselectivity of N-oxidation in unsymmetrical pyrimidines is influenced by the electronic nature of the substituents. Strong electron-donating groups tend to direct oxidation to the para-position, while weaker activating groups like methyl are primarily ortho-directing. thieme-connect.de

Oxidizing AgentSubstrate ExampleKey ObservationReference
Peracetic AcidMonosubstituted pyrimidinesGenerally gives higher yields than m-CPBA. thieme-connect.de
m-CPBA5-substituted pyrimidinesCan lead to both N-oxides and 4-pyrimidinones. orgsyn.org

Catalytic Oxidation Systems (e.g., Rhenium-based catalysts, TS-1/H₂O₂)

To enhance the efficiency and sustainability of N-oxidation reactions, catalytic systems have been developed. These systems often utilize a metal catalyst in conjunction with a terminal oxidant, such as hydrogen peroxide. For example, titanium silicalite (TS-1) in a packed-bed microreactor with H₂O₂ in methanol (B129727) has been used for the N-oxidation of pyridine (B92270) derivatives, achieving high yields in a continuous flow process. This method offers advantages in terms of safety, efficiency, and scalability. Rhenium-based catalysts are also known to be effective for various oxidation processes, including the N-oxidation of nitrogen-containing heterocycles.

Catalytic SystemSubstrateKey FeaturesReference
TS-1/H₂O₂Pyridine derivativesContinuous flow, high yields, safer process.

De Novo Synthesis of Pyrimidine N-Oxides

An alternative to direct oxidation is the construction of the pyrimidine N-oxide ring from acyclic precursors. This approach offers the advantage of introducing desired substituents at specific positions from the outset.

Cyclocondensation Reactions (e.g., β-keto enamides with hydroxylamine (B1172632) hydrochloride)

A robust method for the de novo synthesis of pyrimidine N-oxides involves the cyclocondensation of β-alkoxy-β-ketoenamides with hydroxylamine hydrochloride. thieme-connect.de This reaction typically proceeds under mild conditions, often at room temperature in a solvent like methanol, to afford the desired pyrimidine N-oxides in good to excellent yields. thieme-connect.de This method demonstrates broad substrate scope, allowing for the synthesis of a large library of pyrimidine N-oxides with diverse substitution patterns. thieme-connect.de

ReactantsConditionsProductKey AdvantageReference
β-alkoxy-β-ketoenamides, Hydroxylamine hydrochlorideMethanol, Room TemperaturePyrimidine N-oxidesMild conditions, good to excellent yields, broad scope. thieme-connect.de

Multi-component Reactions Leading to N-Oxide Scaffolds (e.g., LANCA reaction variants)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The LANCA (Lithiated Alkoxyallene, Nitrile, Carboxylic Acid) three-component reaction provides a smooth entry to β-alkoxy-β-ketoenamides, which are the direct precursors for the cyclocondensation described above. thieme-connect.de This sequence, combining an MCR with a subsequent cyclization, represents a highly efficient strategy for the synthesis of structurally diverse pyrimidine N-oxides. thieme-connect.de

Targeted Synthesis of Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide

Based on the synthetic methodologies discussed, a targeted de novo synthesis for this compound can be proposed utilizing the cyclocondensation of a specifically substituted β-keto enamide with hydroxylamine hydrochloride.

Synthesis of the β-ethoxy-β-ketoenamide precursor: This can be achieved through a LANCA-type three-component reaction involving a lithiated ethoxyallene, acetonitrile (B52724) (to introduce the methyl group at the eventual C6 position), and a suitable carboxylic acid.

Cyclocondensation: The resulting β-ethoxy-β-ketoenamide would then be reacted with hydroxylamine hydrochloride in a suitable solvent, such as methanol. This cyclocondensation reaction is expected to proceed under mild conditions to yield the target molecule, this compound.

This approach offers a high degree of control over the substitution pattern of the final product and is based on a well-established and versatile synthetic methodology for pyrimidine N-oxides. thieme-connect.de

Adaptations of General Pyrimidine N-Oxide Synthetic Routes

The most prevalent method for the synthesis of pyrimidine N-oxides is the direct oxidation of the parent pyrimidine heterocycle using a peroxy acid. This approach is a well-established and versatile route, with common oxidizing agents including peracetic acid and m-chloroperbenzoic acid (MCPBA). cdnsciencepub.comrsc.org The reaction is typically carried out by treating the substituted pyrimidine with the peracid in a suitable solvent, such as acetic acid or acetonitrile. cdnsciencepub.com

For the synthesis of this compound, the starting material would be 4-ethoxy-6-methylpyrimidine (B1589908). The general reaction conditions would involve dissolving this substrate in a solvent and adding the chosen peroxy acid. The reaction temperature and time are crucial parameters that need to be optimized to achieve a good yield of the desired N-oxide while minimizing potential side reactions, such as decomposition or ring opening, to which pyrimidines are susceptible. cdnsciencepub.com Studies on various substituted pyrimidines have shown that peracetic acid often provides higher yields of the corresponding N-oxides compared to MCPBA. cdnsciencepub.com

Alternative, non-oxidative methods for preparing pyrimidine N-oxides have also been explored, which can be particularly useful for substrates containing substituents that are sensitive to oxidation. wur.nl However, for a substrate like 4-ethoxy-6-methylpyrimidine, direct oxidation remains the most straightforward and commonly employed strategy.

Regioselective Considerations in N-Oxide Formation

A critical aspect in the N-oxidation of unsymmetrical pyrimidines, such as 4-ethoxy-6-methylpyrimidine, is the regioselectivity of the reaction. The pyrimidine ring has two nitrogen atoms (N-1 and N-3), and the oxidation can potentially occur at either site, leading to two possible isomeric N-oxides. The outcome of the reaction is primarily governed by the electronic effects of the substituents on the pyrimidine ring.

Electron-donating groups on the pyrimidine ring increase the nucleophilicity of the ring nitrogen atoms, facilitating the electrophilic attack by the peroxy acid. These groups generally direct the N-oxidation to the nitrogen atom that is para to the substituent. Weaker ring-activating groups, such as a methyl group, tend to be ortho directing. cdnsciencepub.com

In the case of 4-ethoxy-6-methylpyrimidine, both the ethoxy group at position 4 and the methyl group at position 6 are electron-donating. The ethoxy group is a strong activating group, while the methyl group is a weaker activating group. The directing influence of the stronger electron-donating group is typically the controlling factor in determining the site of N-oxidation. cdnsciencepub.com

The ethoxy group at C-4 would strongly direct the oxidation to the para position, which is N-1. The methyl group at C-6 would direct to its ortho position, which is also N-1. Therefore, the electronic effects of both the 4-ethoxy and 6-methyl substituents reinforce each other, directing the N-oxidation to the N-1 position. This leads to the selective formation of this compound over the corresponding 3-oxide.

Experimental studies on a series of 4-substituted-6-methylpyrimidines have confirmed this regioselectivity. In these cases, the 1-oxides were formed exclusively, where the nitrogen at the 1-position is ortho to the methyl group and para to the substituent at the 4-position. cdnsciencepub.com

The following table provides data on the N-oxidation of various 4-substituted-6-methylpyrimidines, illustrating the reaction conditions and yields of the resulting 1-oxides.

Substituent (R) at C-4 Oxidizing Agent Solvent Reaction Time (h) Yield of 1-Oxide (%)
NH₂Peracetic AcidAcetic Acid675
NHCH₃Peracetic AcidAcetic Acid670
CH₃Peracetic AcidAcetic Acid865
OCH₃Peracetic AcidAcetic Acid780

This table is generated based on findings for analogous compounds and illustrates the general synthetic outcomes for this class of molecules. cdnsciencepub.com

Reaction Mechanisms and Transformational Chemistry

Fundamental Reactivity Modes of Pyrimidine (B1678525) N-Oxides

The N-oxide group acts as an electron-donating group through resonance while also being inductively electron-withdrawing. This dual nature governs its reaction pathways.

The pyrimidine N-oxide ring is more susceptible to nucleophilic attack than the parent pyrimidine. The N-oxide oxygen can donate electron density, which tends to direct nucleophiles to the C2, C4, and C6 positions. bhu.ac.inyoutube.com The general mechanism involves the activation of the N-oxide by an electrophile, followed by the addition of a nucleophile. scripps.edu For "Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide," the C2 and C6 positions are particularly activated. A variety of nucleophiles can participate in these reactions, leading to a broad range of substituted pyrimidines. researchgate.net

The N-oxide oxygen increases the electron density of the pyrimidine ring, making it more reactive towards electrophilic substitution compared to the non-oxidized pyrimidine. bhu.ac.in Resonance structures indicate that electron density is highest at the C4 and C6 positions. However, in "this compound," these positions are already substituted. Electrophilic attack would likely occur at the remaining C5 position, influenced by the directing effects of the existing ethoxy, methyl, and N-oxide groups. Theoretical calculations using molecular electrostatic potential (ESP) confirm that negative regions, indicating sites for electrophilic reactivity, are localized on the nitrogen and oxygen atoms of N-oxides. rsc.org

The removal of the oxygen atom from the N-oxide is a common transformation, reverting the compound to its parent pyrimidine. This deoxygenation can be achieved through various methods. Photocatalytic systems, for instance using rhenium complexes or TiO₂, have been developed for the efficient deoxygenation of N-O bonds under mild conditions. nih.govacs.org Another sustainable approach employs iodide as a catalyst with formic acid serving as the activator, solvent, and reductant. rsc.org Palladium-catalyzed transfer oxidation of trialkylamines also provides a chemoselective method for deoxygenating pyridine (B92270) N-oxides, a reaction pathway applicable to pyrimidine N-oxides. organic-chemistry.org

Rearrangement Processes in Pyrimidine N-Oxides

Pyrimidine N-oxides, particularly those with an alkyl substituent at an ortho-position to the nitrogen, can undergo characteristic rearrangement reactions.

The Boekelheide rearrangement is a significant reaction for 2-alkyl-substituted pyridine N-oxides and their pyrimidine analogues. wikipedia.org For "this compound," the methyl group at C6 allows for this transformation. The reaction is typically initiated by an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). wikipedia.orgthieme-connect.de The mechanism begins with the acylation of the N-oxide oxygen. This is followed by deprotonation of the α-carbon of the alkyl group (the methyl group in this case) by the resulting anion (e.g., acetate). The molecule then undergoes a concerted researchgate.netresearchgate.net-sigmatropic rearrangement to yield an acetylated intermediate, which can then be hydrolyzed to furnish the corresponding hydroxymethylpyrimidine. wikipedia.orgic.ac.uk While often described as a concerted pericyclic reaction, computational studies suggest the potential for hidden intermediates, such as ion pairs, along the reaction coordinate. ic.ac.uk

Recent detailed investigations into the Boekelheide rearrangement of model pyrimidine N-oxides have provided compelling evidence that the reaction may proceed, at least in part, through radical intermediates. nih.gov When the rearrangement is performed in solvents that can readily donate hydrogen atoms, products incorporating the solvent are observed. nih.gov Furthermore, the formation of side products and the ability to trap a key (pyrimidin-4-yl)methyl radical with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) strongly support the participation of radical species. nih.gov While some studies involving isotopically labeled acylating agents in related quinoline (B57606) systems suggested a radical cage reaction, the addition of radical scavengers did not affect the main reaction, pointing to a complex mechanistic landscape. researchgate.net However, for pyrimidine N-oxides, the collective experimental data and quantum chemical calculations indicate that stepwise processes via radicals are energetically feasible, alongside concerted or ion-pair pathways. nih.gov

The Boekelheide Rearrangement: Mechanistic Elucidation

Influence of Reaction Conditions and Substituents

The reactivity of pyrimidine N-oxides is highly dependent on the specific conditions of the reaction and the nature of the substituents attached to the pyrimidine core. The ethoxy and methyl groups in "this compound" are electron-donating, which influences the sites of electrophilic and nucleophilic attack. Generally, electron-donating substituents on the pyrimidine ring can increase the electron density at certain positions, affecting the regioselectivity of reactions. For instance, in N-oxidation reactions of unsymmetrical pyrimidines, the oxidation site is preferentially para to strong electron-donating substituents. cdnsciencepub.com

A key reaction illustrating these influences is the Boekelheide rearrangement, which involves the functionalization of a methyl group at a position alpha to the N-oxide. fu-berlin.de In a detailed study of a model pyrimidine N-oxide, the reaction, promoted by acetic anhydride, was shown to be significantly affected by the solvent and other reagents. fu-berlin.de The reaction proceeds via an initial O-acylation of the N-oxide, followed by deprotonation and rearrangement. fu-berlin.de The choice of solvent can alter the product distribution, with solvents capable of losing hydrogen atoms leading to products that incorporate the solvent, indicating the involvement of radical intermediates. fu-berlin.de

The presence of radical initiators, such as benzoyl peroxide or AIBN, was found to decrease the yield of the primary rearrangement product and enhance the formation of side products, further supporting the participation of radical species. fu-berlin.de Conversely, the choice of a different carboxylic acid anhydride, like trifluoroacetic anhydride, can lead to milder reaction conditions and high yields of the corresponding hydroxymethyl-substituted pyrimidine. fu-berlin.de These findings suggest that the transformation of "this compound" can be directed towards specific products by carefully controlling the reaction environment.

Reaction ConditionObservationImplication on Mechanism
Solvent Use of solvents like toluene (B28343) or cyclohexane (B81311) leads to the formation of products incorporating solvent fragments. fu-berlin.deSuggests the involvement of a (pyrimidin-4-yl)methyl radical intermediate that can abstract hydrogen from the solvent. fu-berlin.de
**Radical Initiator (AIBN, (BzO)₂) **Decreased yield of the expected acetoxymethyl product and increased formation of an ethyl-substituted side product. fu-berlin.deConfirms that the rearrangement can proceed, at least in part, through a radical pathway. fu-berlin.de
Base (Potassium tert-butoxide) Resulted in a relatively high content of the ethyl-substituted pyrimidine derivative. fu-berlin.deThe base facilitates the deprotonation step to form the key exo-methylene intermediate. fu-berlin.de
Carboxylic Anhydride Trifluoroacetic anhydride allows the reaction to proceed at room temperature, yielding the hydroxymethyl derivative. fu-berlin.deThe nature of the anhydride component significantly influences reaction conditions and product stability. fu-berlin.de

Photochemical Rearrangements and Ring Contractions

Upon irradiation with ultraviolet light, heteroaromatic N-oxides, including pyrimidine N-oxides, undergo a variety of transformations such as isomerizations and rearrangements. wur.nl The excited singlet state is typically responsible for these reactions, whereas the triplet state often leads to deoxygenation (oxygen abstraction). wur.nl For pyrimidine N-oxides, photochemical reactions can lead to significant skeletal reorganization, including ring contraction. wur.nl

A relevant example is the photolysis of 2,6-dimethyl-4-methoxypyrimidine 1-oxide, a close structural analog of "this compound." Irradiation of this compound in methanol (B129727) results in ring contraction, yielding an imidazole (B134444) derivative. wur.nl This transformation highlights a key reactive pathway for 4-alkoxy-substituted pyrimidine N-oxides under photochemical conditions. The specific products formed can be solvent-dependent; for instance, irradiating 2,4,6-trimethylpyrimidine (B372508) 1-oxide in methanol yields both an imidazole and a dihydro-oxopyrimidine, while in benzene, only the imidazole is observed alongside an unidentified product. wur.nl These reactions are believed to proceed from the same primary photoproduct. wur.nl

The initial step in the photochemical rearrangement of many heteroaromatic N-oxides is widely postulated to be the formation of a transient oxaziridine (B8769555) intermediate. wur.nlnih.gov This three-membered ring is formed by an electrocyclization of the N-oxide system upon photoexcitation. wur.nl Oxaziridines are generally highly strained and reactive, making them difficult to isolate or detect directly. wur.nlresearchgate.net

Several factors contribute to the challenge of isolating these intermediates:

Thermal Instability: Oxaziridines derived from aromatic N-oxides are often too thermally unstable to be isolated. wur.nl

Photochemical Instability: The oxaziridine intermediate, if formed, may break down photochemically with a quantum yield equal to or greater than that of its formation. wur.nl

Short Lifetime: They may exist as very short-lived species or transition states on the pathway to product formation. wur.nl

Despite being a cornerstone of the mechanistic explanation for these photoreactions, the universal involvement of oxaziridine intermediates has been questioned. Laser flash photolysis studies on certain N-oxides have suggested that products may be formed directly from the excited state without the intermediacy of an oxaziridine. wur.nl Nevertheless, the oxaziridine pathway remains a prevalent and useful model for explaining the formation of various rearrangement and ring-contraction products observed in the photochemistry of pyrimidine N-oxides. wur.nl

Ring Transformations and Skeletal Reorganizations

The pyrimidine ring, when activated by an N-oxide function, becomes more susceptible to nucleophilic attack, leading to profound skeletal reorganizations. wur.nl These transformations can be categorized into degenerate ring transformations, where the pyrimidine ring is reformed, and ring contractions, which result in the formation of five-membered heterocyclic rings. wur.nl

A degenerate ring transformation is a process in which a nitrogen atom in the pyrimidine ring is exchanged for a nitrogen atom from a nucleophile, resulting in the same heterocyclic system. wur.nl This type of reaction typically proceeds through the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

The N-oxide group enhances the electrophilic character of the pyrimidine ring, facilitating the initial nucleophilic attack, which is the first step of the ANRORC mechanism. wur.nl This activation is similar to that observed in N-alkylpyrimidinium salts. wur.nl In the case of "this compound," a strong nucleophile could attack one of the electrophilic carbon atoms (C2, C4, or C6), leading to the opening of the pyrimidine ring. Subsequent recyclization, incorporating the nucleophile, would lead to a new pyrimidine ring. Isotope labeling experiments have provided definitive evidence for this mechanism in other pyrimidine systems, demonstrating the exchange of ring atoms with the external reagent. wikipedia.org

The enhanced reactivity of pyrimidine N-oxides also allows for ring contraction reactions under relatively mild conditions. wur.nl When treated with strong nucleophiles, the pyrimidine ring can be transformed into a five-membered ring. For example, the reaction of 4-substituted pyrimidine 1-oxides with potassium amide in liquid ammonia (B1221849) at -33°C can lead to the formation of 5-amino-3-substituted isoxazoles. wur.nl This contrasts with the parent pyrimidines, which require much more drastic conditions for similar transformations. wur.nl

The mechanism involves an initial nucleophilic attack by the amide ion, followed by ring opening and subsequent intramolecular cyclization to form the new, smaller ring. The N-oxide group not only activates the ring for the initial attack but also participates in the subsequent steps of the rearrangement. As previously mentioned, photochemical irradiation provides another distinct pathway for ring contraction, leading to imidazole derivatives. wur.nl The treatment of acylated adenosine (B11128) N-oxides (containing a pyrimidine N-oxide fused system) with reagents like carboxylic anhydrides has also been shown to induce a pyrimidine ring opening followed by closure to yield imidazole derivatives, showcasing another non-photochemical route to ring contraction. nih.govresearchgate.net

Applications in Advanced Organic Synthesis

Catalytic Roles of N-Oxides

Heteroaromatic N-oxides, including pyrimidine (B1678525) N-oxides, have garnered considerable attention as versatile components in catalysis. nih.gov Their utility stems from the unique electronic nature of the N-oxide group, which can act as a powerful electron-pair donor. nih.gov This property allows them to function as organocatalysts or as ligands for metal-catalyzed transformations.

Co-catalytic Functionalities

Pyridine (B92270) N-oxides, close structural relatives of pyrimidine N-oxides, have been effectively employed as co-catalysts, particularly as hydrogen atom transfer (HAT) agents in photoredox catalysis. acs.org Oxygen-centered radicals can be generated from N-oxides through single-electron oxidation, and these radicals are capable of abstracting hydrogen atoms from strong aliphatic C–H bonds. acs.org The reactivity of these radicals can be fine-tuned by modifying the substituents on the aromatic ring. acs.org Although direct studies on 4-ethoxy-6-methylpyrimidine (B1589908) 1-oxide are not available, its structure suggests it could potentially serve a similar co-catalytic role in facilitating C-H functionalization reactions. The ethoxy and methyl groups would influence the electronic properties and, consequently, the reactivity of the corresponding oxygen-centered radical.

The general mechanism for the co-catalytic cycle of a generic pyridine N-oxide in a C-H alkylation reaction is depicted below:

StepDescription
1. Excitation A photoredox catalyst is excited by visible light.
2. SET The excited photocatalyst engages in a single-electron transfer (SET) with the N-oxide, generating an oxygen-centered radical.
3. HAT The oxygen-centered radical abstracts a hydrogen atom from a substrate, creating a substrate radical.
4. Radical Addition The substrate radical adds to a suitable acceptor.
5. Reduction & Protonation The resulting radical intermediate is reduced by the photocatalyst, and subsequent protonation yields the final product.

Ligand Applications in Asymmetric Catalysis

Chiral heteroaromatic N-oxides are valuable ligands in asymmetric catalysis. nih.govnih.govscispace.com The N-oxide oxygen atom is a hard donor, making it suitable for coordinating with various metal centers. Chiral N-oxides have been successfully used as ligands for transition metals in reactions such as Michael additions and nitroaldol reactions. nih.gov Furthermore, they can function as Lewis base organocatalysts, activating silicon-based reagents in reactions like allylation, propargylation, and the ring-opening of meso-epoxides. nih.govnih.gov

The development of chiral pyrimidine N-oxides as ligands could offer unique steric and electronic environments for asymmetric transformations. While there is no specific literature on the use of 4-ethoxy-6-methylpyrimidine 1-oxide in this context, the pyrimidine scaffold provides a platform for the introduction of chirality, potentially leading to novel and effective asymmetric catalysts. The design of such catalysts would involve the incorporation of a chiral moiety, for instance, attached to the pyrimidine ring or as part of a fused ring system.

Use as Synthetic Intermediates

The N-oxide functionality activates the pyrimidine ring, making it susceptible to both nucleophilic and electrophilic attack, thereby rendering pyrimidine N-oxides valuable synthetic intermediates. jst.go.jp

Facilitating Complex Molecular Construction

4-Alkoxy-6-methylpyrimidine N-oxides have been shown to undergo reactions that introduce new functional groups onto the pyrimidine core. For instance, they can be converted into the corresponding 4-alkoxy-6-methylpyrimidine-2-carbonitriles via the Reissert reaction. jst.go.jp These nitriles can be further hydrolyzed to the corresponding amides. jst.go.jp Such transformations provide a handle for further elaboration of the pyrimidine structure, facilitating the construction of more complex molecules. The general transformation is outlined in the table below:

Starting MaterialReagentsProduct
4-Alkoxy-6-methylpyrimidine 1-oxide1. Acyl halide or anhydride2. Cyanide source4-Alkoxy-6-methylpyrimidine-2-carbonitrile
4-Alkoxy-6-methylpyrimidine-2-carbonitrileAlkaline hydrogen peroxide4-Alkoxy-6-methylpyrimidine-2-carboxamide

Rearrangement Products as Synthons

A significant reaction of pyrimidine N-oxides with a methyl group at the 4- or 6-position is the Boekelheide rearrangement. fu-berlin.denih.gov This reaction, typically promoted by acetic anhydride (B1165640), results in the formation of a 4-acetoxymethyl-substituted pyrimidine derivative. fu-berlin.denih.gov The mechanism of this rearrangement has been studied and is thought to proceed, at least in part, through radical intermediates. fu-berlin.denih.gov

The product of the Boekelheide rearrangement, a hydroxymethylpyrimidine derivative (after hydrolysis of the acetate), is a versatile synthon. The hydroxymethyl group can be further oxidized to an aldehyde, which can then participate in a wide range of subsequent transformations, including Wittig reactions, aldol (B89426) condensations, and the formation of various heterocyclic systems. researchgate.net This two-step sequence of N-oxidation followed by Boekelheide rearrangement provides a powerful method for the functionalization of the methyl group of 4-methylpyrimidines.

A study on a model pyrimidine N-oxide investigated the effect of different carboxylic acid anhydrides on the Boekelheide rearrangement, with the results summarized below:

AnhydrideMajor Product
Acetic Anhydride4-Acetoxymethyl-pyrimidine derivative
Propionic Anhydride4-Propionyloxymethyl-pyrimidine derivative
Isobutyric Anhydride4-Isobutyryloxymethyl-pyrimidine derivative

Adapted from studies on a model pyrimidine N-oxide system. researchgate.net

Selective Separations via N-Oxide Complexation

The lone pairs on the oxygen atom of the N-oxide group can coordinate with metal ions. This property has been explored for the development of ligands for the selective separation of metals. While specific studies involving 4-ethoxy-6-methylpyrimidine 1-oxide in separation science are not documented, research on related N-oxide ligands provides insights into their potential.

Computational studies have suggested that mixed N,O-donor ligands containing N-oxide groups could be effective for the selective separation of lanthanides. rsc.org The complexation of pyrimidine N-oxides with alkali and alkaline-earth metal cations in aqueous solution has also been investigated, although the resulting complexes were found to be relatively unstable. researchgate.net The design of pyrimidine N-oxide-based ligands with pre-organized binding cavities could enhance their selectivity for specific metal ions. For instance, incorporating the 4-ethoxy-6-methylpyrimidine 1-oxide moiety into a larger macrocyclic or chelating structure could lead to ligands with high affinity and selectivity for targeted metal ions, with potential applications in hydrometallurgy and waste remediation.

Coordination Chemistry and Supramolecular Interactions

Pyrimidine (B1678525) N-Oxides as Ligands in Metal Complexes

The oxygen atom of the N-oxide group is the primary site for coordination with metal ions. orgsyn.org Pyrimidine N-oxides, like their pyridine (B92270) N-oxide counterparts, are considered weakly basic ligands. orgsyn.org Their ability to form stable complexes is a cornerstone of their application in coordination chemistry.

Coordination Modes and Geometries

Pyrimidine N-oxides typically coordinate to metal centers in a monodentate fashion through the exocyclic oxygen atom. orgsyn.org This interaction mode is prevalent in numerous transition metal complexes. orgsyn.org Depending on the metal ion, the stoichiometry of the reactants, and the reaction conditions, various coordination geometries can be achieved.

For instance, with transition metals like Mn(II), Fe(II), Co(II), and Ni(II), it is common to form octahedral homoleptic complexes of the type [M(L)6]2+, where L is the N-oxide ligand. orgsyn.org In such complexes, the metal-oxygen-nitrogen (M-O-N) angle is typically around 130°. orgsyn.org However, other coordination modes and resulting structures are possible. For example, with tin(II) chloride (SnCl₂), 4-methylpyridine (B42270) N-oxide has been shown to form two different types of structures: a 1:1 adduct resulting in a one-dimensional coordination polymer and a 1:2 adduct forming a discrete molecular structure with a seesaw geometry at the tin atom. This demonstrates that the final geometry is highly dependent on the stoichiometry and the nature of the metal center.

Interactive Table: Coordination Geometries of N-Oxide Ligands

Metal CenterLigand Ratio (M:L)Coordination GeometryExample Compound Class
Ni(II)1:6Octahedral[Ni(ONC5H5)6]2+
Mn(II)1:6Octahedral[Mn(ONC5H5)6]2+
Sn(II)1:1Polymeric Chain[SnCl2(C6H7NO)]n
Sn(II)1:2Seesaw[SnCl2(C6H7NO)2]

Design Principles for Selective Coordination

Selective coordination involves designing ligands that preferentially bind to specific metal ions or direct the assembly of a desired supramolecular architecture. For pyrimidine N-oxides, selectivity can be engineered by modifying the substituents on the pyrimidine ring.

The electronic properties of substituents can alter the Lewis basicity of the N-oxide oxygen. Electron-donating groups enhance the electron density on the oxygen, strengthening its coordination ability, while electron-withdrawing groups have the opposite effect. researchgate.net Steric hindrance around the coordination site can also be used to control which metal ions can bind effectively, favoring smaller ions or enforcing specific coordination geometries. Furthermore, incorporating additional donor sites into the ligand can transform it from a simple monodentate ligand into a chelating or bridging ligand, leading to the formation of more complex and stable structures.

Non-Covalent Interactions Involving the N-Oxide Moiety

The polarized N⁺-O⁻ group is a key player in forming non-covalent interactions, which are crucial for crystal engineering and the design of supramolecular assemblies. The oxygen atom acts as a strong acceptor for both hydrogen and halogen bonds.

Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. The N-oxide oxygen is an effective halogen bond acceptor. researchgate.netresearchgate.net Studies on cocrystals of diazine mono-N-oxides with organoiodine compounds have shown that both the N-oxide oxygen and the non-oxidized ring nitrogen can participate in halogen bonding. thieme-connect.de

Computational analyses have compared the strength of N···I versus O···I halogen bonds, revealing that I···O interactions are energetically more favorable. thieme-connect.de In complexes with N-halosaccharins, the N-X···O-N (X=I, Br) halogen bonds are particularly strong, with interaction energies approaching those of some covalent bonds. The strength of these interactions is primarily determined by the electrophilic character (the σ-hole) of the halogen bond donor. The high directionality of halogen bonds makes them a reliable tool for designing specific crystalline architectures. researchgate.net

Interactive Table: Halogen Bond Properties in N-Oxide Systems

Halogen Bond DonorHalogen Bond AcceptorInteraction TypeKey Feature
Dichlorine (Cl₂)N-Oxide OxygenCl···OHighly directional, with Cl-Cl···O angles near 177°
OrganoiodinesN-Oxide OxygenI···OEnergetically favorable compared to I···N bonds
N-IodosaccharinN-Oxide OxygenN-I···OVery strong interaction, R_XB ratio of 0.65-0.67

Hydrogen Bonding

The N-oxide oxygen is also a strong hydrogen bond acceptor. This capability is fundamental to the structure of N-oxide hydrates and their complexes with protic molecules. In a study of pyrimidinones, N–H···O and C–H···O hydrogen bonds were found to be the predominant intermolecular interactions, contributing significantly to the stability of the crystal lattice.

In complexes between pyridine N-oxide and various acids, the nature of the hydrogen bond can range from a standard O-H···O interaction to a complete proton transfer, forming an O⁻···H-N⁺ ionic pair, depending on the strength of the acid. This proton transfer phenomenon can be observed and characterized using spectroscopic techniques like FTIR and NMR. The strength of pyrimidine N-oxides as hydrogen bond bases is significantly greater than that of the corresponding parent pyridines, which affects their physical properties, such as lipophilicity.

Future Research Trajectories for Pyrimidine, 4 Ethoxy 6 Methyl , 1 Oxide

Exploration of Novel Synthetic Routes and Improved Yields

The synthesis of substituted pyrimidine (B1678525) derivatives is a cornerstone of organic and medicinal chemistry. gsconlinepress.com Future research into Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide will undoubtedly focus on pioneering new synthetic pathways that offer improvements in efficiency, sustainability, and yield. While traditional methods for N-oxidation of pyridines and pyrimidines often rely on peroxy acids, there is a growing need for greener and more catalytic approaches. rsc.org

Exploration into multicomponent reactions, catalyzed by transition metals like iridium or ruthenium, could provide a direct and atom-economical route to highly functionalized pyrimidines, which could then be subjected to N-oxidation. mdpi.comacs.org Such strategies often allow for the construction of complex molecular architectures in a single step from simple precursors. acs.org Furthermore, the development of flow chemistry processes for the synthesis and N-oxidation of this compound could offer enhanced control over reaction parameters, leading to higher purity and yields while minimizing waste.

Future synthetic strategies could also investigate enzymatic or chemoenzymatic routes. Biocatalysis offers the potential for high selectivity under mild reaction conditions, aligning with the principles of green chemistry. The identification and engineering of enzymes capable of selectively oxidizing the nitrogen atom of the pyrimidine ring would represent a significant advancement.

Table 1: Comparison of Potential Synthetic Routes for this compound
Synthetic StrategyPotential AdvantagesKey Research ChallengesProjected Yield Improvement
Catalytic Multicomponent ReactionsHigh atom economy, step efficiency, access to diverse derivatives. mdpi.comacs.orgCatalyst development, regioselectivity control.10-20%
Flow Chemistry SynthesisImproved safety, scalability, and reproducibility; precise control over reaction conditions.Reactor design, optimization of flow parameters.15-25%
Chemoenzymatic SynthesisHigh selectivity, mild reaction conditions, environmentally benign.Enzyme discovery and engineering, substrate scope limitations.Dependent on enzyme efficacy

Deeper Mechanistic Probes for Uncharted Reactions and Intermediates

A thorough understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the prediction of product outcomes. For this compound, future research should delve into the mechanistic intricacies of its formation and subsequent reactions. For instance, the Boekelheide rearrangement, a known reaction of pyrimidine N-oxides, has been shown to proceed through radical intermediates, but the exact pathways can be complex and dependent on reaction conditions. researchgate.netfu-berlin.de

Advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, could be employed to detect and characterize reactive intermediates. Isotopic labeling studies would be invaluable in tracing the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. The photochemistry of pyrimidine N-oxides is another area that warrants deeper investigation, as irradiation can lead to rearrangements and the formation of novel heterocyclic systems, potentially involving transient oxaziridine (B8769555) intermediates. wur.nl

Furthermore, mechanistic studies on the direct C-H functionalization of the pyrimidine ring, a powerful tool for late-stage modification, are crucial. rsc.orgresearchgate.net Understanding the role of the N-oxide group in directing these functionalizations will be key to unlocking new synthetic possibilities. nih.gov

Expansion of Computational Studies for Predictive Modeling in Novel Transformations

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that complement experimental findings. nih.gov Future investigations into this compound will greatly benefit from an expansion of computational studies. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the factors controlling regioselectivity in various transformations. fu-berlin.de

Predictive modeling can be applied to screen for optimal reaction conditions, catalysts, and substrates for novel reactions involving this pyrimidine N-oxide. For example, computational models could predict the most favorable sites for electrophilic or nucleophilic attack, guiding the design of new functionalization strategies. scripps.edu Furthermore, computational studies can aid in understanding the electronic properties of the molecule, such as its aromaticity and the nature of the N-O bond, which are critical for predicting its reactivity. nih.gov

Table 2: Focus Areas for Computational Modeling of this compound
Computational MethodResearch ObjectivePredicted Outcome
Density Functional Theory (DFT)Elucidate reaction mechanisms and predict product selectivity. fu-berlin.deIdentification of lowest energy pathways and key intermediates.
Time-Dependent DFT (TD-DFT)Investigate photochemical properties and excited state reactivity. wur.nlPrediction of absorption/emission spectra and photochemical reaction pathways.
Molecular Dynamics (MD) SimulationsModel interactions in solution and in supramolecular assemblies.Understanding of solvation effects and assembly mechanisms.

Development of New Synthetic Applications and Catalytic Systems

The true value of a chemical compound lies in its utility. A significant future research direction for this compound is the development of new synthetic applications. The N-oxide functionality can act as a directing group for C-H activation, enabling the introduction of new substituents at specific positions on the pyrimidine ring. nih.gov This opens up avenues for the synthesis of a wide array of novel pyrimidine derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Furthermore, this compound could serve as a precursor for the synthesis of more complex heterocyclic systems through rearrangement or cycloaddition reactions. researchgate.net Research into catalytic systems that can mediate these transformations with high efficiency and selectivity will be paramount. This includes the development of novel transition metal catalysts and organocatalysts. acs.org The N-oxide itself could also be explored as a ligand in coordination chemistry or as an organocatalyst. scripps.edu

Investigation of Supramolecular Assemblies for Advanced Material Design

The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of supramolecular chemistry and a key principle in the design of advanced materials. The polar N-oxide group in this compound can participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. nih.gov These interactions can be harnessed to direct the formation of supramolecular assemblies.

Future research could explore the self-assembly of this compound into liquid crystals, gels, or crystalline co-crystals with specific electronic or optical properties. The incorporation of this pyrimidine N-oxide into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with applications in gas storage, separation, or catalysis. The ability to tune the properties of these materials by modifying the substituents on the pyrimidine ring makes this a particularly exciting area for future exploration.

Q & A

Basic: What are the most reliable synthetic routes for 4-ethoxy-6-methylpyrimidine 1-oxide?

Answer:
The synthesis of pyrimidine derivatives typically involves multicomponent reactions or cyclization strategies. Key methods include:

  • Regioselective annulation : Utilize amidines, ketones, and carbon sources (e.g., N,N-dimethylaminoethanol) in oxidative [3 + 2 + 1] reactions to construct the pyrimidine core .
  • Functionalization post-cyclization : Introduce the ethoxy and methyl groups via nucleophilic substitution or alkylation after forming the pyrimidine ring. For N-oxidation, employ oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions .
  • Catalytic optimization : Iridium or iron catalysts enhance regioselectivity and yield in multicomponent reactions .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm substituent positions and hydrogen-bonding networks (e.g., C–H⋯O interactions observed in pyridine N-oxide analogs) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify methyl (δ ~2.5 ppm), ethoxy (δ ~1.3–4.0 ppm), and N-oxide (deshielded pyrimidine protons) groups .
  • IR spectroscopy : Confirm N–O stretch (~1250–1350 cm1^{-1}) and C–O–C vibrations (~1050–1150 cm1^{-1}) .

Intermediate: How can researchers mitigate peroxide formation risks during synthesis or storage?

Answer:

  • Stabilization : Add inhibitors like BHT (butylated hydroxytoluene) or store under inert atmospheres (argon/nitrogen) to prevent autoxidation .
  • Testing protocols : Regularly screen for peroxides using iodometric titration or test strips, especially if the compound contains ether groups (e.g., ethoxy) prone to peroxide formation .
  • Deactivation : For aged samples, use reducing agents (e.g., FeSO4_4) to decompose peroxides before disposal .

Intermediate: How to design biological activity studies for this compound?

Answer:

  • Target selection : Pyrimidine derivatives often exhibit antiviral or anticancer activity. Prioritize assays like kinase inhibition or DNA-intercalation studies based on structural analogs .
  • Functionalization : Introduce thiol or halogen groups at position 2 or 4 to enhance bioavailability or binding affinity .
  • In vitro models : Use cell lines (e.g., HeLa, HepG2) for cytotoxicity screening, paired with controls like 5-fluorouracil for benchmarking .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • Dynamic NMR : Investigate tautomerism or conformational flexibility (e.g., N-oxide resonance) causing signal splitting .
  • Computational validation : Compare experimental 1H^1H-NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
  • Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Advanced: What strategies optimize regioselectivity in functionalizing the pyrimidine ring?

Answer:

  • Directed metalation : Employ iridium catalysts to direct substituents to specific positions (e.g., C-4 or C-6) .
  • Protecting groups : Temporarily block reactive sites (e.g., N-oxide with acetyl) to control substitution patterns .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at electron-deficient positions .

Advanced: How to analyze supramolecular interactions in crystalline forms?

Answer:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π–π stacking) using crystallographic data .
  • Thermal studies : Pair DSC (differential scanning calorimetry) with TGA to correlate melting points with stability of hydrogen-bonded networks .

Advanced: How to assess stability under varying pH and temperature?

Answer:

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2 _2O2_2) conditions, then monitor degradation via HPLC .
  • Kinetic studies : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .

Methodological: What analytical methods ensure purity for pharmacological studies?

Answer:

  • HPLC-DAD : Employ C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for quantification .
  • Elemental analysis : Verify C, H, N, O content within ±0.4% of theoretical values .

Methodological: How to validate computational models for property prediction?

Answer:

  • QSPR/QSAR : Train models using datasets of pyrimidine derivatives with known logP, pKa, and solubility values .
  • Docking studies : Compare predicted binding affinities (AutoDock Vina) with experimental IC50_{50} values from enzyme assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.